4-(Oxolan-3-ylmethoxy)piperidine
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Overview
Description
“4-(Oxolan-3-ylmethoxy)piperidine” is a chemical compound with the CAS Number: 883537-71-1 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 4-(tetrahydro-3-furanylmethoxy)piperidine .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO2/c1-4-11-5-2-10(1)13-8-9-3-6-12-7-9/h9-11H,1-8H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .Physical and Chemical Properties Analysis
“this compound” is a liquid compound . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis and anticholinergic activities of derivatives of 4-acyloxy-1-(1, 3-dioxolan-2-ylmethyl) piperidines and their quaternary salts, finding moderate activities among the derivatives and higher activity in the trans-isomers of the quaternary salts compared to cis-isomers (Sugai et al., 1984).
- Another study focused on the synthesis and spasmolytic activities of 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl)piperidines, observing remarkable papaverine-like and/or atropine-like activities in some compounds, especially with the introduction of lipophilic substituents (Sugai et al., 1984).
- Research on the structure-activity relationship of 3- and 4-acyloxy-1-(1,3-dioxolan-4-ylmethyl)piperidine derivatives revealed features favoring potent atropine-like action, including specific configurations of the acyloxy group and dioxolane ring (Yoshida et al., 1985).
Biological Activities and Applications
- A study on the role of Orexin-1 Receptor mechanisms on compulsive food consumption in a model of binge eating in female rats highlighted the effects of certain piperidine derivatives in reducing binge eating for highly palatable food without affecting standard food pellet intake, suggesting a major role of OX1R mechanisms in binge eating and potential for pharmacological treatment (Piccoli et al., 2012).
- The straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available compounds has been demonstrated, highlighting the importance of these structures in medicinal chemistry and drug discovery (Košak et al., 2014).
Advanced Applications
- Thermal, optical, etching, structural studies, and theoretical calculations on certain piperidine derivatives have been conducted, confirming the compound's structure through various spectroscopic techniques and single crystal X-ray diffraction studies. These studies provide a basis for further exploration of these compounds in various scientific and technological applications (Karthik et al., 2021).
Safety and Hazards
Future Directions
Piperidines, including “4-(Oxolan-3-ylmethoxy)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
4-(oxolan-3-ylmethoxy)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-11-5-2-10(1)13-8-9-3-6-12-7-9/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYINHBGEOOYFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883537-71-1 |
Source
|
Record name | 4-[(oxolan-3-yl)methoxy]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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